(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it versatile for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.
Major Products Formed
Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .
Scientific Research Applications
Chemistry
In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .
Medicine
Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (S)-1-[®-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol .
Uniqueness
What sets ®-1-[(S)-2-Aminopropylamino]-2-propanol apart is its specific chiral configuration and the presence of both amine and alcohol functional groups. This unique structure allows for diverse chemical reactivity and broad applicability in various fields .
Properties
CAS No. |
162150-54-1 |
---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
RSXGAEPLEHQTKS-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.